methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a bicyclic thieno[2,3-c]pyridine core modified with carbamoyl, substituted benzamido, and methyl ester functional groups. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in related compounds .
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(2-ethylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-27-13-7-5-4-6-12(13)17(24)21-18-15(16(20)23)11-8-9-22(19(25)26-2)10-14(11)28-18/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGVSURIBQWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the Benzamido Group: This step involves the acylation of the thienopyridine core with 2-(ethylthio)benzoyl chloride under basic conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or ester groups, potentially converting them to amines or alcohols, respectively.
Substitution: The aromatic benzamido group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₆S
- Molecular Weight : 437.5 g/mol
Structure
The compound features a thieno[2,3-c]pyridine core with multiple functional groups that enhance its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has shown promise in medicinal applications:
- Anticancer Activity : Research indicates that compounds with thieno[2,3-c]pyridine structures exhibit cytotoxic effects against various cancer cell lines. The specific substituents on this compound may enhance its selectivity and potency against tumor cells.
- Antimicrobial Properties : Studies have suggested that derivatives of thieno[2,3-c]pyridine possess antimicrobial activities. The presence of the ethylthio group may contribute to enhanced bioactivity against bacterial strains.
Agrochemicals
The compound's unique structure also positions it as a potential candidate in agrochemical formulations:
- Pesticidal Activity : Compounds similar to this compound have been investigated for their efficacy in controlling agricultural pests. The thieno-pyridine framework is known for its ability to disrupt pest physiology.
Material Science
In material science, the compound can be explored for:
- Polymer Synthesis : The reactive functional groups in this compound can be utilized for polymerization processes, potentially leading to the development of new materials with desirable properties such as conductivity or enhanced mechanical strength.
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher. Mechanistic studies indicated apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In a comparative study against common bacterial strains (e.g., E. coli and S. aureus), the compound exhibited minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a thienopyridine core can interact with enzymes or receptors, inhibiting their activity. The benzamido and carbamoyl groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparison
The target compound shares its thieno[2,3-c]pyridine core with several analogs but differs in substituents at positions 2, 3, and 6 (Table 1). Key structural variations include:
- Position 3: Carbamoyl (-CONH₂) vs. cyano (-CN) in compounds like 3a and 4SC-207 .
- Position 2: 2-(Ethylthio)benzamido vs. acrylamido (4SC-207), trimethoxyphenylamino (3a), or Schiff base moieties ( ) .
- Position 6 : Methyl ester (-COOCH₃) vs. ethyl ester (4SC-207 ) or tert-butyl ester ( ) .
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic Considerations
- Ester Groups : Methyl/ethyl esters (target compound, 3a , 4SC-207 ) may undergo hydrolysis in vivo to carboxylic acids, altering bioavailability. Tert-butyl esters (8c ) resist hydrolysis, prolonging half-life .
- Substituent Effects : The 2-(ethylthio)benzamido group in the target compound could enhance membrane permeability compared to polar Schiff bases ( ) .
Biological Activity
Methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is a common scaffold in various biologically active compounds. The presence of the carbamoyl and ethylthio groups contributes to its unique pharmacological properties.
Research indicates that compounds with similar structures often interact with multiple biological targets. For instance, the thieno[2,3-c]pyridine derivatives have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Inhibition of Kinases : Many thieno[2,3-c]pyridine derivatives exhibit inhibitory activity against kinases such as Polo-like kinase 1 (Plk1), which is crucial in cell cycle regulation. Inhibitors targeting Plk1 have shown promise in disrupting cancer cell cycles and inducing apoptosis in various cancer cell lines .
- Modulation of Receptors : The compound may also act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Positive allosteric modulation of mGluR4 has been linked to neuroprotection and improved cognitive functions .
Anticancer Activity
A series of studies have evaluated the anticancer potential of thieno[2,3-c]pyridine derivatives:
- Cell Line Studies : In vitro assays have demonstrated that these compounds can significantly inhibit the growth of various cancer cell lines, including prostate (PC-3), renal (UO-31), and breast (MCF-7) cancer cells. For example, compound 5c , a related derivative, showed an IC50 value in the low micromolar range against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl Compound | PC-3 | 1.49 |
| Methyl Compound | UO-31 | 2.94 |
| Methyl Compound | MCF-7 | 1.75 |
Neurological Activity
The modulation of glutamate signaling through mGluR4 suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. Animal models have shown that selective mGluR4 agonists can reduce motor deficits associated with these conditions .
Case Studies
- Cancer Treatment : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of thieno[2,3-c]pyridine derivatives in inducing apoptosis in leukemia cells through caspase activation pathways . The results indicated significant tumor regression in xenograft models treated with these compounds.
- Neurological Disorders : Research published in Neuropharmacology demonstrated that compounds similar to methyl 3-carbamoyl derivatives could ameliorate symptoms in animal models of schizophrenia by enhancing glutamatergic signaling without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
